molecular formula C12H8ClFO B6373411 5-(3-Chlorophenyl)-2-fluorophenol CAS No. 1261959-73-2

5-(3-Chlorophenyl)-2-fluorophenol

Cat. No.: B6373411
CAS No.: 1261959-73-2
M. Wt: 222.64 g/mol
InChI Key: FLBJISHMBYCNCS-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-fluorophenol: is an organic compound that features both a chlorophenyl and a fluorophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)-2-fluorophenol typically involves the introduction of the chlorophenyl and fluorophenol groups onto a suitable aromatic ring. One common method is through electrophilic aromatic substitution reactions, where a fluorophenol derivative is reacted with a chlorophenyl reagent under controlled conditions. Catalysts such as Lewis acids may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the compound into various hydroxy derivatives.

    Substitution: The aromatic ring allows for further substitution reactions, where other functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: 5-(3-Chlorophenyl)-2-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study the effects of halogenated phenols on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorophenyl and fluorophenol groups allows the compound to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Chlorophenol: Similar in structure but lacks the fluorine atom.

    2-Fluorophenol: Similar in structure but lacks the chlorophenyl group.

    3-Chlorophenol: Similar in structure but lacks the fluorine atom.

Uniqueness: 5-(3-Chlorophenyl)-2-fluorophenol is unique due to the presence of both the chlorophenyl and fluorophenol groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of both halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBJISHMBYCNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684210
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-73-2
Record name 3'-Chloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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